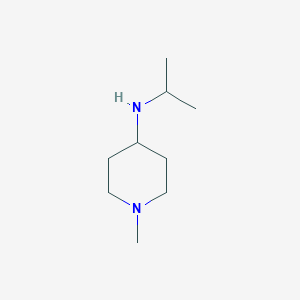
Isopropyl-(1-methyl-piperidin-4-yl)-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of Isopropyl-(1-methyl-piperidin-4-yl)-amine and related compounds involves various chemical reactions, including 1,3-dipolar cycloaddition, reductive amination, and cyclization processes. These methods provide efficient routes to synthesize piperidine derivatives with potential biological activity. For instance, an atom economic and stereoselective synthesis of spiro-piperidin-4-ones through 1,3-dipolar cycloaddition has been described, demonstrating the versatility of these synthesis methods in producing complex structures with high specificity (Kumar et al., 2008).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been explored through various analytical techniques, including X-ray crystallography and NMR spectroscopy. These studies reveal the conformational preferences of the piperidine ring and its influence on the compound's overall structure and stability. For example, the crystal structure analysis of specific piperidin-4-yl derivatives shows how the conformation of the piperidin ring affects the compound's physical and chemical properties (Ribet et al., 2005).
科学的研究の応用
Pharmacokinetics and Cancer Treatment
Compound 1, incorporating Isopropyl-(1-methyl-piperidin-4-yl)-amine, is a novel anaplastic lymphoma kinase (ALK) inhibitor with potential applications in cancer treatment. It demonstrates high clearance and a short half-life in pharmacokinetic studies, indicating its rapid metabolism and elimination in the body (Teffera et al., 2013).
Conformational Analysis
The compound's conformational properties, such as the orientation of isopropyl groups and rotational energy barriers, have been studied to understand its interaction with biological targets. This analysis is crucial for designing compounds with desired pharmacological properties (Rauk et al., 1983).
Crystal Structure Analysis
The crystalline form and conformation of this compound derivatives have been studied, providing insights into their physical properties and stability. This knowledge is vital for drug formulation and manufacturing processes (Ribet et al., 2005).
Dual Inhibitor for Cholinesterase and Monoamine Oxidase
A derivative of this compound has been identified as a potential dual inhibitor for cholinesterase and monoamine oxidase. This property makes it a promising candidate for treating neurodegenerative diseases (Bautista-Aguilera et al., 2014).
Photostabilization of Polypropylene
This compound derivatives can act as photostabilizers for polypropylene, protecting the material from degradation due to UV exposure. This application is significant in the field of polymer chemistry and materials science (Jensen et al., 1983).
Synthesis of Isoprenoids
The compound's role in the anionic telomerization of isoprene with secondary amines has been explored. This process is important for synthesizing isoprenoids, compounds with various applications in the pharmaceutical and chemical industries (Takabe et al., 1973).
Organometallic Chemistry
This compound derivatives are used in the formation of stable gold(III) complexes, contributing to advancements in organometallic chemistry and potential applications in catalysis (Schouteeten et al., 2006).
LDL Receptor Upregulation
The compound's derivatives have been synthesized for upregulating low-density lipoprotein (LDL) receptors, which could have implications in treating cardiovascular diseases (Ito et al., 2002).
特性
IUPAC Name |
1-methyl-N-propan-2-ylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-8(2)10-9-4-6-11(3)7-5-9/h8-10H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVHITFPTOELAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CCN(CC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-Chlorophenyl)methyl]oxirane](/img/structure/B2489005.png)
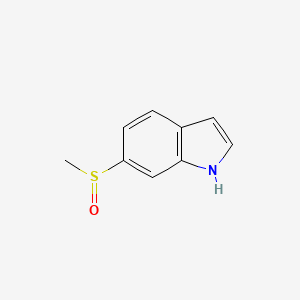
![(1R,2R)-2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]cyclopropane-1-carboxylic acid](/img/structure/B2489012.png)
![Furo[3,2-b]pyridin-2-ylmethanamine;dihydrochloride](/img/structure/B2489013.png)
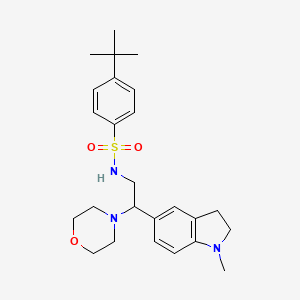
![2-([1,1'-biphenyl]-4-yl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride](/img/structure/B2489015.png)
![N-[4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutyl]prop-2-enamide](/img/structure/B2489016.png)
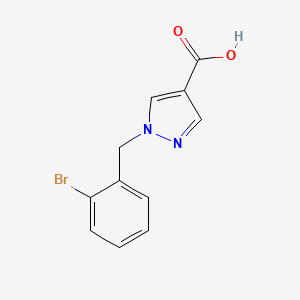
![2-Cyclopropyl-5-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2489018.png)
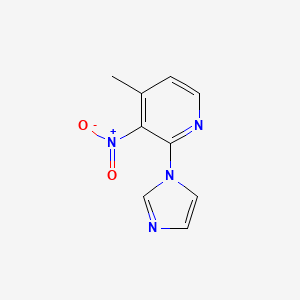
![2-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-3-methylquinoxaline](/img/structure/B2489021.png)
![ethyl 3-carbamoyl-2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2489022.png)
![(Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2489023.png)